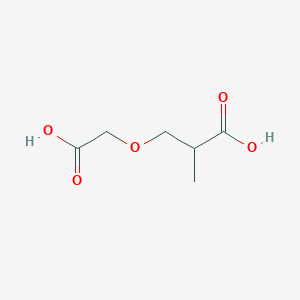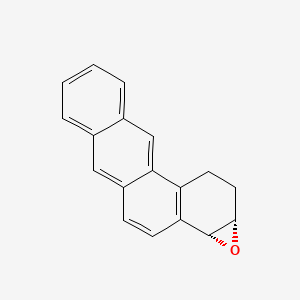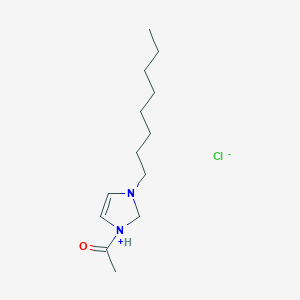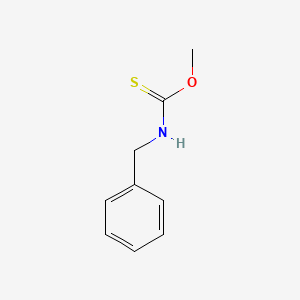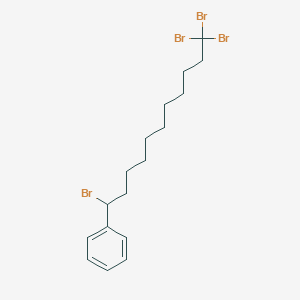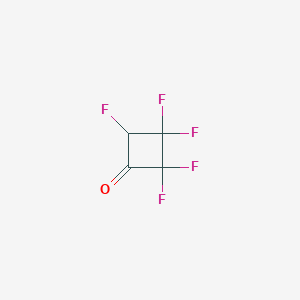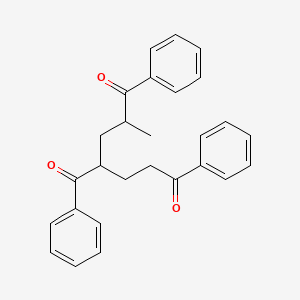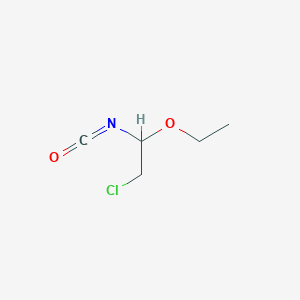
2-Chloro-1-ethoxy-1-isocyanatoethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-ethoxy-1-isocyanatoethane is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of ethane, featuring a chloro, ethoxy, and isocyanato group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethoxy-1-isocyanatoethane typically involves the reaction of 2-chloroethanol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroethyl chloroformate, which then reacts with an amine to form the isocyanate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions
2-Chloro-1-ethoxy-1-isocyanatoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Hydrolysis: The compound can hydrolyze in the presence of water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze reactions.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Amines: Formed by hydrolysis.
科学的研究の応用
2-Chloro-1-ethoxy-1-isocyanatoethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with various nucleophiles.
作用機序
The mechanism of action of 2-Chloro-1-ethoxy-1-isocyanatoethane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles to form stable products. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
2-Chloroethyl isocyanate: Similar in structure but lacks the ethoxy group.
2-Chloro-1,1,1-trimethoxyethane: Contains a trimethoxy group instead of an isocyanato group.
1-Chloro-2-isocyanatoethane: Lacks the ethoxy group.
Uniqueness
2-Chloro-1-ethoxy-1-isocyanatoethane is unique due to the presence of both an ethoxy and an isocyanato group, which provides distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
特性
CAS番号 |
62971-06-6 |
|---|---|
分子式 |
C5H8ClNO2 |
分子量 |
149.57 g/mol |
IUPAC名 |
2-chloro-1-ethoxy-1-isocyanatoethane |
InChI |
InChI=1S/C5H8ClNO2/c1-2-9-5(3-6)7-4-8/h5H,2-3H2,1H3 |
InChIキー |
IZOREWYHVWXHRH-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCl)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


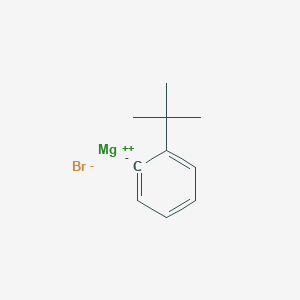
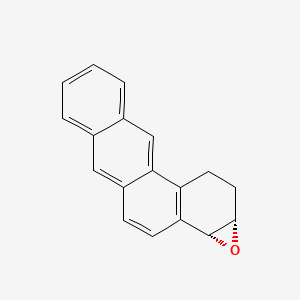
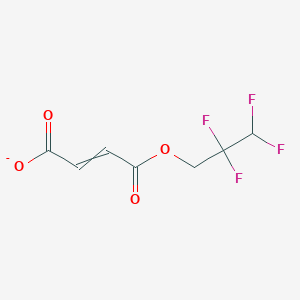
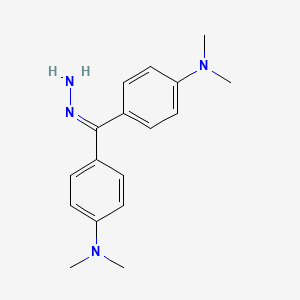
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
